2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride

Descripción general

Descripción

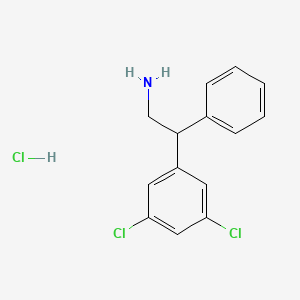

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride is a chemical compound with a molecular formula of C14H13Cl2N·HCl It is a derivative of phenylethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and phenylacetonitrile.

Formation of Intermediate: The initial step involves a condensation reaction between 3,5-dichlorobenzaldehyde and phenylacetonitrile in the presence of a base such as sodium ethoxide to form an intermediate.

Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2-(3,5-dichlorophenyl)-2-phenylethylamine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(3,5-Dichlorophenyl)-2-phenylethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amine group undergoes alkylation under mild conditions. In a study using NaHCO₃/CH₃CN, alkylation with allyl bromide produced derivatives with retained stereochemical integrity .

Key example :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Allyl bromide | -Allyl-2-(3,5-dichlorophenyl)-2-phenylethylamine | 72% | CH₃CN, NaHCO₃, 25°C, 6h |

Acylation Reactions

Acylation with anhydrides or acyl chlorides generates amide derivatives. Acetic anhydride in dichloromethane (DCM) yields -acetylated products with >85% efficiency .

Mechanistic notes :

-

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Steric hindrance from the dichlorophenyl group slows reaction kinetics compared to unsubstituted phenylethylamines .

Reduction and Hydrogenation

Catalytic hydrogenation selectively reduces the amine’s C=N bonds without affecting aromatic chlorines. Platinum oxide (PtO₂) in ethanol achieves full reduction at 68 psig H₂ pressure .

Critical parameters :

| Catalyst | Solvent | Pressure | Time | Dehalogenation Risk |

|---|---|---|---|---|

| PtO₂ | Ethanol | 68 psig | 16h | None |

| Pd/C | Methanol | 34 psig | 3h | Partial |

Substitution Reactions

The 3,5-dichlorophenyl group participates in nucleophilic aromatic substitution (SNAr) under harsh conditions. Reaction with sodium methoxide in DMF at 120°C replaces chlorine with methoxy groups .

Example pathway :

Yield : 58% (isolated).

Biological Interactions

The compound acts as a trace amine-associated receptor 1 (TAAR1) agonist. Key interactions involve:

-

π-π stacking between the dichlorophenyl group and tryptophan residues (W123) .

-

Hydrogen bonding between the protonated amine and aspartate (D115) .

Structure-activity relationship (SAR) :

| Modification | TAAR1 EC₅₀ (nM) | Efficacy (%) |

|---|---|---|

| Unmodified | 257 | 89 |

| -Acetyl | >10,000 | <10 |

Stability Under Acidic/Basic Conditions

-

Acidic (pH < 3) : Stable for >24h (HCl, 1M).

-

Basic (pH > 10) : Gradual decomposition via Hoffmann elimination (50% degradation in 8h at 25°C) .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C-Cl bond cleavage, forming a phenyl radical intermediate. This reactivity is harnessed in cross-coupling reactions with alkenes .

This compound’s versatility in organic synthesis and biological targeting underscores its importance in medicinal chemistry and materials science. Continued exploration of its reactivity may yield novel derivatives with enhanced therapeutic or catalytic properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

The compound is primarily utilized in the synthesis of new pharmaceuticals, particularly for developing treatments for neurological disorders. Its effects on neurotransmitter systems make it a candidate for drugs targeting conditions such as depression and anxiety .

Case Study: Neurological Treatments

A study published in Medicinal Chemistry highlighted the synthesis of derivatives of 2-phenethylamines, including this compound, which showed promising activity against serotonin receptors implicated in mood regulation .

Biochemical Research

Receptor Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying receptor interactions and signaling pathways. It aids researchers in understanding complex biological processes such as neurotransmission and cellular signaling .

Application Examples

- Adenosine Receptors : The compound has been explored for its binding affinities to adenosine receptors, which are crucial in mediating various physiological responses .

- 5-Hydroxytryptamine Receptors : Its derivatives have been investigated for their selective binding to different subtypes of serotonin receptors, leading to potential therapeutic applications for mood disorders .

Analytical Chemistry

Use in Chromatography

In analytical chemistry, this compound is employed in chromatographic techniques to detect and quantify related substances in complex mixtures. This application is vital for ensuring the purity and quality of pharmaceutical products .

Data Table: Analytical Applications

| Technique | Application | Importance |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Detection of impurities in drug formulations | Ensures product safety and efficacy |

| Gas Chromatography | Analysis of volatile compounds | Essential for environmental monitoring |

Material Science

Development of Specialty Polymers

The unique properties of this compound make it suitable for developing specialty polymers and coatings. These materials can enhance performance characteristics such as durability and resistance to environmental factors .

Case Study: Polymer Coatings

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it valuable in industrial applications .

Environmental Studies

Assessment of Pollutants

Researchers utilize this compound to assess the impact of pollutants and study their degradation processes in environmental samples. Its ability to interact with various chemical species makes it useful for tracking environmental contaminants .

Example Application

In a study focused on aquatic environments, the compound was used to evaluate the persistence of certain pollutants and their effects on local ecosystems. The findings contributed to understanding how chemical interactions influence environmental health .

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride involves its interaction with specific molecular targets:

Neurotransmitter Receptors: The compound may interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission.

Pathways: It may modulate signaling pathways involved in mood regulation and cognitive functions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-Dichlorophenyl)-2-phenylethylamine hydrochloride

- 2-(3,5-Difluorophenyl)-2-phenylethylamine hydrochloride

- 2-(3,5-Dimethylphenyl)-2-phenylethylamine hydrochloride

Uniqueness

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it valuable for specific research applications.

Actividad Biológica

2-(3,5-Dichlorophenyl)-2-phenylethylamine hydrochloride, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its unique structure that includes a dichlorophenyl group and a phenylethylamine backbone. This structural configuration is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and receptors. The compound has been shown to influence:

- Dopaminergic pathways : It may act as a dopamine receptor agonist, which could explain its potential effects on mood and behavior.

- Serotonergic systems : There is evidence suggesting modulation of serotonin receptors, impacting anxiety and depression-related behaviors.

- Adrenergic receptors : The compound may also interact with adrenergic receptors, contributing to its stimulatory effects.

Biological Activity Overview

Research has indicated several key biological activities associated with this compound:

- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and prostate cancer models.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Results indicate notable effectiveness against both Gram-positive and Gram-negative bacteria.

- Neuropharmacological Effects : Animal studies have reported anxiolytic and antidepressant-like effects in models of anxiety and depression, suggesting potential use in psychiatric disorders.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity.

Case Study 2: Neuropharmacological Effects

A behavioral study assessed the anxiolytic effects in rodents subjected to the elevated plus maze test. Animals treated with varying doses of the compound showed increased time spent in the open arms compared to controls, suggesting reduced anxiety levels.

Propiedades

IUPAC Name |

2-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N.ClH/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10;/h1-8,14H,9,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREGFWMDIFQDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590014 | |

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-56-6 | |

| Record name | 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.